Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate
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Overview
Description
Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate typically involves the reaction of tropinone derivatives with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structure .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids.
Nortropinone: Another tropane derivative with similar biological activities.
Tropinone derivatives: Various derivatives with modifications at different positions.
Uniqueness: Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
YUFMJGMQKJWQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1C2)O |
Origin of Product |
United States |
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